Chlorotrimethyl-d9-silane

概述

描述

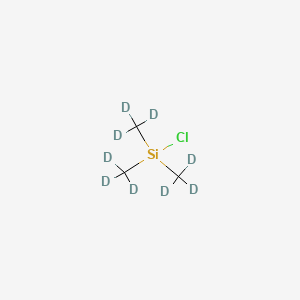

Chlorotrimethyl-d9-silane (CAS: 20395-57-7) is a deuterated organosilicon compound with the molecular formula C₃ClD₉Si and a molecular weight of 117.70 g/mol . It is the isotopically labeled analogue of chlorotrimethylsilane (CAS: 75-77-4), where all nine hydrogens in the three methyl groups (–CH₃) are replaced with deuterium atoms (–CD₃). This substitution significantly impacts its physical and spectroscopic properties, making it valuable in nuclear magnetic resonance (NMR) spectroscopy and isotopic labeling studies .

Key properties include:

- Boiling point: 58.7 ± 9.0 °C (at 760 mmHg)

- Density: 0.9 ± 0.1 g/cm³

- Flash point: -27.8 ± 0.0 °C (highly flammable) .

It is primarily used as a deuterated silylating agent in organic synthesis and analytical chemistry to reduce proton interference in spectral analysis .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Chlorotrimethyl-d9-silane in isotopic labeling studies?

- Methodological Answer : Synthesis typically involves deuteration of Chlorotrimethylsilane (CTMS) via catalytic exchange or direct deuterated precursor routes. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²H) to confirm isotopic purity and substitution sites. Gas chromatography-mass spectrometry (GC-MS) is critical to verify absence of non-deuterated impurities. For structural validation, compare experimental FTIR spectra with computational predictions (e.g., QSPR models) to confirm Si-Cl and Si-C vibrational modes .

| Key Properties | Value |

|---|---|

| Molecular Formula | (CD₃)₃SiCl |

| Molecular Weight | 117.70 g/mol |

| CAS RN | 20395-57-7 |

| Isotopic Purity (atom% D) | ≥99% |

| Data sourced from deuterated compound catalogs . |

Q. How is this compound utilized in derivatization protocols for mass spectrometry?

- Methodological Answer : The compound acts as a silylating agent to enhance volatility of polar analytes (e.g., hydroxyl or amine groups). For example, in betaine analysis, derivatization with this compound replaces active hydrogens with deuterated trimethylsilyl groups, improving ionization efficiency and reducing background noise in fast atom bombardment (FAB-MS). Optimize reaction conditions (e.g., anhydrous environment, pyridine catalyst) to prevent hydrolysis of the silane .

Q. What safety and handling protocols are essential when working with this compound?

- Methodological Answer :

- Storage : Store in sealed glass ampules under inert gas (Ar/N₂) at ≤4°C to prevent moisture-induced hydrolysis .

- Handling : Use glove boxes or Schlenk lines for air-sensitive reactions. Neutralize spills with sodium bicarbonate slurry.

- Safety Data : GHS Hazard Codes H314 (skin corrosion) and H226 (flammable liquid). Always pair with fume hoods and corrosion-resistant PPE .

Advanced Research Questions

Q. How do isotopic effects of this compound influence reaction kinetics in silicon-based coupling reactions?

- Methodological Answer : The deuteration alters bond dissociation energies (Si-C vs. Si-CD₃), potentially slowing reaction rates in nucleophilic substitutions. Use kinetic isotope effect (KIE) studies with ¹H/²H NMR to track deuterium retention during silane-mediated couplings (e.g., with Grignard reagents). Computational modeling (DFT) can quantify energy barriers for Si-CD₃ vs. Si-CH₃ bond cleavage .

Q. What analytical strategies resolve contradictions in NMR data for this compound in complex matrices?

- Methodological Answer : Contradictions may arise from residual protons in CD₃ groups or solvent interactions. Approaches include:

- 2D NMR (HSQC, HMBC) to assign deuterium positions and confirm isotopic purity.

- Dynamic NMR to detect slow exchange processes in deuterated solvents (e.g., DMSO-d₆).

- Statistical Analysis : Apply principal component analysis (PCA) to distinguish spectral artifacts from true isotopic patterns .

Q. How can this compound be applied to probe nanostructural dynamics in deep eutectic solvents (DES)?

- Methodological Answer : As a deuterated probe, it enables neutron scattering studies to map hydrogen-bonding networks in DES (e.g., choline chloride-based systems). Pair with small-angle neutron scattering (SANS) to quantify solvent structuring around the silane. Contrast-matching techniques isolate contributions from deuterated vs. non-deuterated components .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported boiling points of this compound across literature sources?

- Methodological Answer : Variations may stem from impurities or measurement conditions.

- Reproduce Data : Use differential scanning calorimetry (DSC) under controlled pressure (e.g., reduced pressure for low-boiling silanes).

- Reference Standards : Cross-check with NIST Chemistry WebBook’s gas-phase thermodynamic data .

- Error Analysis : Quantify uncertainty via triplicate measurements and report confidence intervals .

相似化合物的比较

Chlorotrimethylsilane (Non-Deuterated Analog)

Key Differences :

- The deuterated version has a higher molecular weight and slightly elevated boiling point due to isotopic mass effects.

- Kinetic isotope effects may alter reaction rates in synthetic applications .

(3-Chlorophenyl)(trimethyl)silane (CAS: 4405-42-9)

This compound replaces one methyl group in chlorotrimethylsilane with a 3-chlorophenyl substituent.

- Molecular Formula : C₉H₁₃ClSi

- logP (octanol/water): 2.885 (indicating higher hydrophobicity) .

Comparison :

- The aromatic chlorophenyl group enhances steric bulk and alters electronic properties, making it less volatile (higher logP) than chlorotrimethylsilane .

Trichloro(chloromethyl)silane (CAS: 1558-33-4)

- Molecular Formula : CH₂Cl₄Si

- Structure : Contains three chlorine atoms and one chloromethyl group.

- Reactivity : More electrophilic due to increased chlorine substitution, leading to applications in silicone polymer synthesis .

Comparison :

- Higher chlorine content increases reactivity with nucleophiles but reduces stability compared to chlorotrimethylsilane .

Choline Chloride-(trimethyl-d9) (CAS: 61037-86-3)

- Molecular Formula: C₅D₉H₅ClNO

- Applications : Isotopic standard in mass spectrometry and deep eutectic solvent studies .

Comparison :

- While both compounds are deuterated, Choline chloride-(trimethyl-d9) is a quaternary ammonium salt with distinct biological and solvent applications, unlike the silane-based reactivity of this compound .

准备方法

Platinum-Catalyzed Hydrogen/Deuterium (H/D) Exchange

Mechanistic Basis and Reaction Design

Deuteration of chlorotrimethylsilane via H/D exchange represents a cornerstone method for synthesizing Chlorotrimethyl-d9-silane. A platinum-catalyzed approach, as demonstrated by , leverages oxidative addition and reductive elimination steps to replace hydrogen atoms with deuterium. The reaction employs a dicoordinated (R₃P)₂Pt(0) complex, which undergoes oxidative addition with silane Si–H bonds to form a platinum(IV) intermediate. Subsequent D₂ incorporation facilitates deuterium transfer, followed by reductive elimination to yield the deuterated product .

Key thermodynamic parameters include a Gibbs free energy change (ΔG) of −11.01 kcal·mol⁻¹ for the reductive elimination step, ensuring favorable reaction progression . The mechanism avoids classical radical pathways, instead relying on metal-mediated σ-bond metathesis, which enhances selectivity and minimizes side reactions.

Optimization and Substrate Scope

Reaction conditions for this method involve hexane as the solvent, 1 mol% platinum catalyst, and D₂ gas at 60°C for 2–24 hours (Table 1) . Notably, steric and electronic factors influence deuteration efficiency. For example, while Et₃SiH achieves full deuteration in 2 hours, chlorinated silanes like ClMe₂SiH exhibit no reactivity under identical conditions . This underscores the necessity of tailoring catalysts for chlorosilane substrates.

Table 1: Selected H/D Exchange Outcomes for Silanes

| Silane | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Et₃SiH | 1 | 60 | 2 | 95 |

| PhMe₂SiH | 1 | 60 | 4 | 90 |

| ClMe₂SiH | 1 | 60 | 2 | 0 |

Despite its efficacy for non-chlorinated silanes, this method requires adaptation for this compound synthesis, potentially through modified ligand systems or elevated D₂ pressures .

Photoinduced Radical-Mediated Deuteration

Photochemical Initiation and Chlorine Radical Generation

A novel photochemical strategy, developed by , utilizes visible light to generate chlorine radicals (Cl- ) from dichloromethane (DCM). These radicals abstract hydrogen from hydrosilanes, forming silyl radicals that subsequently react with D₂O or deuterated solvents to introduce deuterium. The method’s innovation lies in its avoidance of transition-metal catalysts, relying instead on photochemical energy to drive the reaction under ambient conditions .

Reaction Scalability and Continuous-Flow Adaptation

Batch reactions under optimized conditions (DCM, 5 equiv. D₂O, 28 hours) achieve 93% yield for tris(trimethylsilyl)silanol . Transitioning to a continuous-flow system enhances productivity, reducing reaction time to 1 hour with a throughput of 44 g/h/L . Although this method primarily targets silanols, its principles are adaptable to chlorosilane deuteration by substituting H₂O with D₂O and optimizing light exposure for C–Cl bond stability.

Table 2: Key Parameters in Photoinduced Deuteration

| Parameter | Batch System | Continuous-Flow System |

|---|---|---|

| Reaction Time | 28 h | 1 h |

| Productivity | 12 g/h/L | 44 g/h/L |

| Substrate Scope | Broad | Aliphatic, aromatic |

Custom Synthesis Protocols for Industrial Production

Proprietary Methods and Quality Control

Commercial suppliers like LGC Standards and TRC report this compound as a "made-to-order" product, synthesized via proprietary deuteration techniques . These protocols likely combine H/D exchange and fractional distillation to achieve ≥99 atom% deuterium purity. Batch records indicate rigorous quality control via ¹H NMR and ²⁹Si NMR spectroscopy to verify isotopic enrichment and chemical stability .

Challenges in Large-Scale Deuteration

Industrial synthesis faces hurdles such as:

-

Catalyst Poisoning : Chlorine atoms in chlorosilanes may deactivate platinum catalysts, necessitating ligand modifications or alternative metals .

-

Isotopic Scrambling : Competing Si–Cl and Si–D bond dynamics can lead to isotopic dilution, requiring low-temperature quenching .

-

Cost of D₂ : High-purity deuterium gas contributes significantly to production costs, incentivizing solvent recycling and flow chemistry .

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Catalytic System | Deuterium Source | Yield (%) | Scalability |

|---|---|---|---|---|

| Platinum-Catalyzed H/D | (R₃P)₂Pt(0) | D₂ gas | 90–95 | Moderate |

| Photoinduced Radical | Cl- (from DCM) | D₂O | 80–93 | High |

| Custom Industrial | Proprietary | D₂ gas/D₂O | ≥98 | Commercial |

属性

分子式 |

C3H9ClSi |

|---|---|

分子量 |

117.70 g/mol |

IUPAC 名称 |

chloro-tris(trideuteriomethyl)silane |

InChI |

InChI=1S/C3H9ClSi/c1-5(2,3)4/h1-3H3/i1D3,2D3,3D3 |

InChI 键 |

IJOOHPMOJXWVHK-GQALSZNTSA-N |

手性 SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])Cl |

规范 SMILES |

C[Si](C)(C)Cl |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。